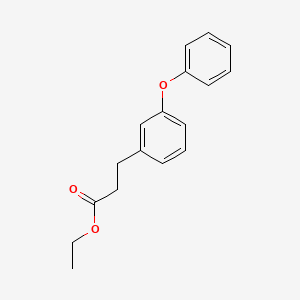

Ethyl 3-(3-phenoxyphenyl)propanoate

Description

Structure

3D Structure

Properties

CAS No. |

52888-69-4 |

|---|---|

Molecular Formula |

C17H18O3 |

Molecular Weight |

270.32 g/mol |

IUPAC Name |

ethyl 3-(3-phenoxyphenyl)propanoate |

InChI |

InChI=1S/C17H18O3/c1-2-19-17(18)12-11-14-7-6-10-16(13-14)20-15-8-4-3-5-9-15/h3-10,13H,2,11-12H2,1H3 |

InChI Key |

QXGXEAXQTZMEEP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CC(=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(3-phenoxyphenyl)propanoate (CAS 52888-69-4)

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ethyl 3-(3-phenoxyphenyl)propanoate, a molecule of significant interest in synthetic chemistry and as a potential building block in pharmaceutical research. By leveraging established chemical principles and data from structurally analogous compounds, this guide offers insights into its synthesis, characterization, and prospective applications.

Introduction and Strategic Context

This compound, with CAS Registry Number 52888-69-4, is an aromatic ester. Its molecular architecture is distinguished by a central benzene ring substituted with both a phenoxy group and a propanoate ethyl ester chain at the meta (1,3) positions. This arrangement makes it a structural isomer of other functionally significant compounds and a valuable intermediate for chemical synthesis.

While dedicated research on this specific molecule is not extensively published, its core structure—the phenoxyphenylpropanoate scaffold—is a well-recognized pharmacophore. Notably, it shares a foundational similarity with a class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as Fenoprofen, which is 2-(3-phenoxyphenyl)propionic acid.[1][2] This relationship positions this compound as a key precursor or library compound for the development of novel therapeutic agents and other bioactive molecules. This guide will deconstruct the molecule's properties, synthesis, and analytical validation from a first-principles perspective, providing a robust framework for its utilization in a research and development setting.

Physicochemical and Spectroscopic Profile

Detailed experimental data for this compound is limited. However, a reliable profile can be constructed by examining its parent acid, 3-(3-phenoxyphenyl)propanoic acid, and by applying standard spectroscopic prediction methods.

Physicochemical Properties

The properties of the parent acid provide a baseline for understanding the ester derivative. The addition of the ethyl group increases the molecular weight and is expected to decrease the boiling point relative to the acid while significantly lowering its polarity and water solubility.

| Property | Value (Parent Acid: 3-(3-phenoxyphenyl)propanoic acid)[3] | Estimated Value (Ethyl Ester) | Rationale for Estimation |

| CAS Number | 52888-70-7 | 52888-69-4 | N/A |

| Molecular Formula | C₁₅H₁₄O₃ | C₁₇H₁₈O₃ | Addition of C₂H₄ from ethanol, loss of H₂O |

| Molecular Weight | 242.27 g/mol | 270.32 g/mol | Calculated from the molecular formula |

| Appearance | Solid (Typical for Carboxylic Acids) | Colorless to pale yellow liquid | Esterification typically reduces melting point |

| Boiling Point | > 300 °C (Decomposes) | ~300-350 °C at 760 mmHg | Higher than simpler esters like ethyl phenylpropanoate (~247 °C) due to increased mass[4][5] |

| Solubility | Sparingly soluble in water | Insoluble in water; Soluble in organic solvents (e.g., Ethanol, Ether, Chloroform) | Conversion of polar -COOH to nonpolar -COOEt |

| LogP | 3.2 (Calculated) | ~4.0 (Estimated) | Increased hydrophobicity from the ethyl group |

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic signatures essential for the structural confirmation of this compound.

| Technique | Expected Signature | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-6.90 (m, 9H, Ar-H), 4.15 (q, 2H, -OCH₂CH₃), 2.95 (t, 2H, Ar-CH₂-), 2.65 (t, 2H, -CH₂COO-), 1.25 (t, 3H, -OCH₂CH₃) | Confirms the presence and connectivity of aromatic protons, the ethyl ester group, and the propylene chain. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~172 (C=O), ~157 (Ar-C-O), ~141 (Ar-C), ~130-118 (Ar-CH), ~60 (-OCH₂-), ~36 (Ar-CH₂-), ~30 (-CH₂COO-), ~14 (-CH₃) | Delineates all unique carbon environments, including the ester carbonyl, aromatic carbons, and aliphatic chain. |

| FT-IR (Neat, cm⁻¹) | ~1735 (C=O stretch, strong), ~1250-1180 (C-O stretch), ~3050 (Aromatic C-H stretch), ~2980 (Aliphatic C-H stretch) | Key functional group identification, with the strong carbonyl absorption being characteristic of the ester.[6][7] |

| Mass Spec. (EI) | m/z 270 (M⁺), 225 ([M-OC₂H₅]⁺), 197 ([M-CH₂COOC₂H₅]⁺), 168, 77 (C₆H₅⁺) | Provides molecular weight confirmation and characteristic fragmentation patterns resulting from the loss of the ethoxy and larger ester fragments. |

Synthesis and Mechanistic Considerations

The most direct and industrially scalable approach to synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid precursor.

Overall Synthetic Workflow

The synthesis is a two-stage process: first, the creation of the 3-(3-phenoxyphenyl)propanoic acid backbone, followed by its esterification.

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol details the conversion of the parent acid to the target ester. The key principle is using an excess of ethanol to shift the reaction equilibrium towards the product, with a strong acid catalyst to accelerate the reaction rate.

-

Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3-phenoxyphenyl)propanoic acid (24.2 g, 0.10 mol).

-

Reagent Addition: Add absolute ethanol (150 mL, excess) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (2 mL) as the catalyst.

-

Causality Insight: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.

-

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

-

Workup & Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into 500 mL of ice-cold water. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Causality Insight: The ether extraction isolates the nonpolar ester from the aqueous phase containing unreacted ethanol, sulfuric acid, and water.

-

-

Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 100 mL).

-

Trustworthiness Check: The bicarbonate wash is a self-validating step; effervescence will cease once all acid has been neutralized.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures comprehensive validation.

Analytical Workflow

The logical flow of analysis post-synthesis involves initial purity assessment followed by definitive structural confirmation.

Caption: Standard analytical workflow for compound validation.

Methodology Details: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for determining the purity of non-volatile compounds like this compound.[8][9]

-

System: A standard HPLC system with a UV or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Rationale: The C18 stationary phase is nonpolar and well-suited for retaining the hydrophobic analyte, allowing for effective separation from more polar impurities.

-

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (ACN) and water. A typical starting point would be 80:20 ACN:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm, where the aromatic rings will strongly absorb.

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL and inject 10 µL.

-

Validation: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Potential Applications in Drug Discovery

The true value of this compound for its target audience lies in its potential as a scaffold in medicinal chemistry.

Structural Relationship to Known Drugs

The compound is a direct precursor to 3-(3-phenoxyphenyl)propanoic acid and a structural isomer of Fenoprofen, a widely used NSAID. This relationship makes it an ideal starting point for synthesizing novel analogs to explore structure-activity relationships (SAR) for cyclooxygenase (COX) enzyme inhibition or other biological targets.

Caption: Molecular relationships in a drug discovery context.

By modifying the ester, the aromatic rings, or the propanoate chain, researchers can generate a library of novel chemical entities for screening. The ethyl ester functionality provides a handle for further chemical transformations or acts as a stable protecting group for the carboxylic acid, which can be deprotected in a final synthetic step to reveal the active acidic moiety common to many NSAIDs. Furthermore, related phenoxy propanoate structures are utilized in the synthesis of agrochemicals, such as the herbicide Fenoxaprop-ethyl, demonstrating the broad utility of this chemical class in developing biologically active molecules.[10]

Safety and Handling

No specific toxicology data is available for this compound. Therefore, it must be handled with the standard precautions for a new chemical entity. General safety guidelines based on analogous compounds like ethyl phenylpropanoate are applicable.[11][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors.

-

Fire Safety: The compound is expected to be a combustible liquid. Keep away from open flames and sources of ignition. Use dry chemical, CO₂, or alcohol-resistant foam for extinguishing.[11][12]

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

References

-

PubChem. (n.d.). Ethyl 3-phenylpropionate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025, August 21). Ethyl 3-phenylpropanoate. Retrieved from [Link]

-

Synerzine. (2018, June 22). Safety Data Sheet: Ethyl-3-phenyl propionate. Retrieved from [Link]

- Palosi, E., et al. (1981). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. U.S.

-

PubChem. (n.d.). Ethyl 3-oxo-3-(4-phenylphenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 3-phenoxy-2-propenoate. Retrieved from [Link]

-

LookChem. (2025, May 20). ethyl 3-phenylpropanoate. Retrieved from [Link]

- Seebach, D., et al. (2000). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses, 77, 145.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3-Phenoxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 3-methoxy-3-phenyl-propanoate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

- European Patent Office. (n.d.). Process for the preparation of substituted phenoxy propanoic acids. EP 0319100 A2.

-

Patsnap Eureka. (2025, July 22). Ethyl Propanoate: Role in Pharmaceutical Compound Delivery. Retrieved from [Link]

-

Bangladesh Journals Online. (n.d.). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Retrieved from [Link]

-

MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

-

Patsnap Eureka. (2025, July 22). Spectroscopic Analysis of Ethyl Propanoate Molecular Interactions. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(4-nitrophenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 3-(phenylamino)propanoate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.

- Google Patents. (n.d.). CN102070550B - Method for synthesizing fenoxaprop-p-ethyl.

-

Royal Society of Chemistry. (2025, August 28). Analytical Methods. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of ethyl propanoate. Retrieved from [Link]

-

MDPI. (n.d.). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Retrieved from [Link]

-

University of Hertfordshire. (2025, August 27). Fenoxaprop-ethyl. AERU. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

- 1. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]

- 2. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]

- 3. 3-(3-Phenoxyphenyl)propionic acid | C15H14O3 | CID 10514297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-苯基丙酸乙酯 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Separation of Ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Fenoxaprop-ethyl [sitem.herts.ac.uk]

- 11. synerzine.com [synerzine.com]

- 12. echemi.com [echemi.com]

- 13. tcichemicals.com [tcichemicals.com]

Technical Monograph: Ethyl 3-(3-Phenoxyphenyl)propionate

CAS Registry Number: 52888-69-4 Synonyms: 3-(3-Phenoxyphenyl)propionic acid ethyl ester; Ethyl 3-(3-phenoxyphenyl)propanoate Molecular Formula: C₁₇H₁₈O₃ Molecular Weight: 270.32 g/mol [1]

Part 1: Executive Summary & Chemical Architecture[1]

Ethyl 3-(3-phenoxyphenyl)propionate is a specialized lipophilic ester primarily utilized as a high-value intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), PPAR agonists, and specific agrochemical effectors. Structurally, it represents the linear isomer of the fenoprofen class, lacking the

This structural distinction makes it a critical Negative Control Probe in Structure-Activity Relationship (SAR) studies—allowing researchers to decouple the steric effects of the

Physiochemical Profile

Note: Where experimental values are proprietary, high-confidence predicted values based on group contribution methods are provided.

| Property | Value | Technical Context |

| Physical State | Viscous Oil (Colorless to Pale Yellow) | Requires heating for efficient transfer; prone to meniscus errors in volumetric dosing.[1] |

| Boiling Point | ~180–185 °C @ 0.5 mmHg (Predicted) | Critical: Do not attempt atmospheric distillation; thermal decomposition occurs >250°C. |

| Density | 1.12 ± 0.05 g/cm³ | Denser than water; forms the bottom layer in aqueous extractions.[1] |

| LogP | 4.52 (Consensus) | High membrane permeability; significant non-specific binding to polystyrene labware.[1] |

| Solubility | DMSO (>50 mg/mL), Ethanol, Chloroform | Practically insoluble in water (<10 µg/mL).[1] Requires co-solvents (e.g., Tween-80) for aqueous bioassays.[1] |

Part 2: Synthesis & Process Chemistry[1][2]

For research-grade applications requiring >98% purity, the Heck Coupling Route is superior to classical Friedel-Crafts alkylation due to its regioselectivity.[1] The classical esterification is reserved for scale-up when the carboxylic acid precursor is already available.[1]

Method A: The Heck Coupling (High Purity / De Novo)

This route constructs the carbon skeleton precisely, avoiding isomer contamination.[1]

Reaction Scheme:

-

Coupling: 3-Iododiphenyl ether + Ethyl Acrylate

Cinnamate Intermediate.[1] -

Reduction: Cinnamate Intermediate

Ethyl 3-(3-phenoxyphenyl)propionate.[1]

Detailed Protocol

-

Reagents: Charge a dry Schlenk flask with 3-iododiphenyl ether (1.0 eq), ethyl acrylate (1.2 eq), triethylamine (2.5 eq), and Pd(OAc)₂ (2 mol%).

-

Solvent: Add anhydrous DMF (0.2 M concentration relative to iodide).

-

Cycle: Degas via freeze-pump-thaw (3 cycles) to prevent Pd oxidation.

-

Heating: Stir at 90°C for 12 hours under Argon. Monitor via TLC (Hexane/EtOAc 9:1).

-

Workup: Dilute with Et₂O, wash with 1M HCl (to remove amine), then brine. Dry over MgSO₄.[1]

-

Hydrogenation: Dissolve the crude cinnamate in EtOH. Add 10% Pd/C (5 wt%).[1] Stir under H₂ balloon (1 atm) for 4 hours.

-

Purification: Filter through Celite. Purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Method B: Fischer Esterification (Scale-Up)

Precursor: 3-(3-Phenoxyphenyl)propionic acid (CAS 28443-50-7).[1]

Catalyst: Sulfuric acid or Thionyl Chloride (

Field Insight: Avoid

-

Reflux acid in excess Ethanol (solvent/reactant) with 1.1 eq

for 3 hours. -

Evaporate EtOH; dissolve residue in DCM; wash with sat.

to remove unreacted acid.[1]

Visualization: Synthetic Logic Flow[1]

Figure 1: Comparative synthetic routes. The Heck pathway (top) builds the skeleton; the Esterification pathway (bottom) functionalizes the pre-existing acid.

Part 3: Analytical Characterization[1]

Trustworthiness in synthesis relies on rigorous validation.[1] The following NMR signatures are diagnostic for this specific isomer.

¹H-NMR (400 MHz, CDCl₃)

-

Aromatic Region (6.8 – 7.4 ppm): Complex multiplet integrating to 9 protons.[1] Look for the distinct triplet/multiplet of the phenoxy ring.[1]

-

Ester Methylene (4.12 ppm): Quartet (

Hz, 2H).[1] Key indicator of ester formation. -

Benzylic Methylene (2.95 ppm): Triplet (

Hz, 2H).[1] -

-Carbon Methylene (2.62 ppm): Triplet (

-

Ester Methyl (1.23 ppm): Triplet (

Hz, 3H).[1]

Mass Spectrometry (GC-MS)[1][3]

-

Molecular Ion (

): 270 m/z.[1] -

Base Peak: Often 197 m/z (Loss of the ethoxycarbonyl group,

) or 170 m/z (Diphenyl ether fragment).[1]

Part 4: Biological Applications & Metabolic Fate[1]

The Prodrug Concept & Esterase Profiling

Researchers use this compound to assay Carboxylesterase 1 (CES1) activity.[1] The ethyl ester masks the polar carboxylic acid, facilitating cell entry.[1] Once intracellular, CES enzymes hydrolyze it to the active free acid.[1]

-

In Vitro Protocol: Incubate 10 µM ester with human liver microsomes (HLM). Monitor disappearance of ester (HPLC-UV @ 254 nm) and appearance of acid.

-

Half-life (

): Typically < 30 mins in rat plasma due to high esterase activity; more stable in human plasma.[1]

SAR Implications (GPR40 & COX)

In drug discovery, this molecule serves as a Linker Analog :

-

GPR40 Agonists: The propionic acid tail mimics the carboxylate of fatty acids (endogenous ligands).[1] The phenoxy group provides hydrophobic anchoring.[1]

-

COX Inhibition: Unlike Fenoprofen, the linear 3-carbon chain does not fit the COX hydrophobic channel as efficiently, often resulting in 10-100x lower potency.[1] This makes it an excellent tool to study the "methyl effect" on chirality and binding.[1]

Visualization: Metabolic Activation Pathway[1]

Figure 2: The metabolic trajectory.[1] The ester functions as a delivery vehicle, rapidly hydrolyzed to the free acid, which then undergoes glucuronidation.[1]

References

-

PubChem Compound Summary. (2025). Ethyl 3-(3-phenoxyphenyl)propionic acid ethyl ester (CAS 52888-69-4).[1] National Center for Biotechnology Information.[1] [Link]

-

Lin, H., et al. (2007).[1] Synthesis and biological evaluation of 3-aryl-3-(4-phenoxy)-propionic acid as a novel series of G protein-coupled receptor 40 agonists.[1][2] Bioorganic & Medicinal Chemistry Letters.[1] (Demonstrates the utility of phenoxy-propionic scaffolds in GPR40 targeting). [Link]

-

U.S. Patent 4,304,930. (1981).[1] Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.[1][3] (Describes the synthetic chemistry of the phenoxyphenyl propionic acid class).

Sources

- 1. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 3-aryl-3-(4-phenoxy)-propionic acid as a novel series of G protein-coupled receptor 40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]

Technical Monograph: Ethyl 3-(3-phenoxyphenyl)propanoate

Structure, Synthesis, and Metabolic Applications

Executive Summary

Ethyl 3-(3-phenoxyphenyl)propanoate (CAS: Generic/Derivative) represents a critical structural scaffold in medicinal chemistry and agrochemical design. As a lipophilic ester derivative of 3-(3-phenoxyphenyl)propanoic acid, it serves as a vital intermediate in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogs and a metabolic probe for pyrethroid toxicology. This guide provides a rigorous technical analysis of its chemical architecture, validated synthetic pathways, and biotransformation profiles, designed for researchers in lead optimization and metabolic stability profiling.

Part 1: Chemical Architecture & Physicochemical Properties

The molecule features a 3-phenoxyphenyl core linked to an ethyl propanoate tail. The meta-substitution (3-position) of the phenoxy ring is structurally significant; unlike para-substituted analogs, the meta-linkage induces a "bent" conformation that influences binding affinity in cyclooxygenase (COX) pockets and voltage-gated sodium channels (in pyrethroid contexts).

Table 1: Physicochemical Profile (Predicted & Experimental Consensus)

| Property | Value / Description | Relevance |

| Molecular Formula | C₁₇H₁₈O₃ | Core stoichiometry |

| Molecular Weight | 270.32 g/mol | Small molecule drug-like space |

| LogP (Predicted) | 4.2 – 4.8 | High lipophilicity; likely requires organic co-solvents for bioassays |

| H-Bond Donors/Acceptors | 0 / 3 | Good membrane permeability (Lipinski compliant) |

| Physical State | Viscous Oil / Low-melting Solid | Handling requires precise weighing; likely liquid at RT |

| Rotatable Bonds | 6 | High conformational flexibility |

| Topological Polar Surface Area | 35.5 Ų | Indicates excellent blood-brain barrier (BBB) penetration potential |

Part 2: Advanced Synthetic Protocols

To synthesize this compound with high purity, two distinct methodologies are recommended based on the starting material availability and scale.

Method A: The Heck Coupling Approach (Fragment-Based)

Best for: Constructing the carbon skeleton from halides.

Rationale: This method utilizes the robust Palladium-catalyzed Heck reaction to couple an aryl halide with an acrylate, followed by reduction. It is modular, allowing for easy substitution on the phenyl rings if derivatives are needed.

Protocol:

-

Coupling: Charge a dry flask with 1-bromo-3-phenoxybenzene (1.0 eq), ethyl acrylate (1.2 eq), Pd(OAc)₂ (2 mol%), and Triethylamine (2.0 eq) in anhydrous DMF.

-

Catalysis: Heat to 90°C under inert atmosphere (N₂/Ar) for 12 hours. The Pd(II) is reduced in situ to the active Pd(0) species, facilitating the oxidative addition to the aryl bromide.

-

Isolation: Aqueous workup followed by flash chromatography yields Ethyl 3-(3-phenoxyphenyl)acrylate (unsaturated intermediate).

-

Reduction: Dissolve the acrylate in EtOH. Add 10% Pd/C (5 wt%). Stir under H₂ balloon (1 atm) for 4 hours to reduce the alkene to the alkane. Filter through Celite to yield the title compound.

Method B: Fischer Esterification (Direct Derivatization)

Best for: Scale-up from the carboxylic acid precursor.

Rationale: If 3-(3-phenoxyphenyl)propanoic acid is available, acid-catalyzed esterification is the most atom-economical route.

Protocol:

-

Dissolve the carboxylic acid in absolute Ethanol (excess, acts as solvent and reactant).

-

Add catalytic H₂SO₄ (0.1 eq) or Thionyl Chloride (SOCl₂, 1.1 eq) dropwise at 0°C.

-

Reflux for 3-6 hours. The use of a Dean-Stark trap is not strictly necessary due to the excess ethanol, but molecular sieves can drive conversion.

-

Neutralize with NaHCO₃, concentrate, and extract with Ethyl Acetate.

Visualization: Synthetic Logic Flow

The following diagram illustrates the convergence of these two pathways.

Figure 1: Convergent synthetic pathways. Method A (Blue) builds the carbon chain; Method B (Red) modifies the functional group.

Part 3: Analytical Characterization

Validating the structure requires specific attention to the meta-substitution pattern and the ester linkage.

1. ¹H-NMR Spectroscopy (400 MHz, CDCl₃):

-

Aromatic Region (6.8 – 7.4 ppm): Expect a complex multiplet integrating to 9 protons. The meta-substituted ring protons often appear as a triplet (H-2), doublet of doublets (H-4, H-6), and triplet (H-5), distinct from the AA'BB' pattern of para-isomers.

-

Ester Linkage:

-

4.12 ppm (q, J=7.1 Hz, 2H): Characteristic quartet of the ethoxy –OCH ₂– group.

-

1.23 ppm (t, J=7.1 Hz, 3H): Triplet of the terminal methyl group.

-

-

Propyl Chain:

-

2.95 ppm (t, 2H): Benzylic protons (Ar–CH ₂–).

-

2.60 ppm (t, 2H): Protons alpha to the carbonyl (–CH ₂–COOEt).

-

2. Mass Spectrometry (GC-MS/ESI):

-

Molecular Ion: [M]⁺ at m/z 270.

-

Fragmentation:

-

m/z 225: Loss of ethoxy group [M - OEt]⁺.

-

m/z 170: Diphenyl ether cation (characteristic of phenoxy scaffolds).

-

Part 4: Biotransformation & Applications[3]

Metabolic Stability & Prodrug Design

In drug development, this molecule serves as an excellent substrate for assessing carboxylesterase (CES) activity. The ethyl ester is a "soft spot" designed to be hydrolyzed in vivo.

-

Phase I Metabolism: Rapid hydrolysis by hepatic CES1 and CES2 to the free acid.

-

Phase II Metabolism: The resulting acid typically undergoes glucuronidation or amino acid conjugation (glycine/taurine) before excretion.

This pathway mimics the metabolism of pyrethroid insecticides (like Permethrin) and NSAID prodrugs, making it a valuable standard in ADME (Absorption, Distribution, Metabolism, Excretion) assays.

Visualization: Metabolic Fate

Figure 2: Predicted metabolic pathway in mammalian systems, highlighting the ester hydrolysis as the rate-limiting activation step.

References

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

-

PubChem. (n.d.).[1][2][3][4] 3-(3-Phenoxyphenyl)propanoic acid (CID 10514297). National Library of Medicine.[2][3]

-

Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions, 162(3), 195–211.

-

Organic Syntheses. (n.d.). General Procedures for Esterification. Organic Syntheses Collaborative.

Sources

- 1. 3-Phenoxypropionic acid | C9H10O3 | CID 81596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-(3-methoxyphenyl)propanoate | C12H16O3 | CID 584318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(3-Phenoxyphenyl)propionic acid | C15H14O3 | CID 10514297 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Strategic Solvent Selection for the Isolation of Ethyl 3-(3-phenoxyphenyl)propanoate

Executive Summary

This application note provides a validated framework for selecting extraction solvents for Ethyl 3-(3-phenoxyphenyl)propanoate , a lipophilic ester intermediate often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.

Historically, dichloromethane (DCM) has been the default solvent for such extractions due to its high solubilizing power. However, under current Green Chemistry (E-E-A-T) standards, DCM is flagged for substitution due to neurotoxicity and environmental persistence. This guide presents a scientifically grounded transition to Ethyl Acetate (EtOAc) and 2-Methyltetrahydrofuran (2-MeTHF) , demonstrating that these alternatives offer superior phase separation kinetics and safety profiles without compromising yield.

Physicochemical Profiling & Solubility Logic

To design a robust extraction protocol, we must first understand the solute. This compound possesses a distinct physicochemical signature that dictates solvent affinity.

Molecular Analysis

-

Structure: A propanoate ester chain linked to a bulky diphenyl ether moiety.

-

Lipophilicity (LogP): Estimated at 3.8 – 4.2 . The molecule is highly hydrophobic, driven by the two aromatic rings and the ethyl chain.

-

Hydrolysis Risk: Moderate. The ester linkage is susceptible to hydrolysis under strongly basic conditions (pH > 12) or strongly acidic conditions (pH < 1).

-

Polarity: Low to Moderate. It lacks hydrogen bond donors (HBD) but acts as a weak hydrogen bond acceptor (HBA) via the ether and ester oxygens.

Solvent Candidate Assessment

We evaluated solvents based on Hansen Solubility Parameters (HSP), density differentials, and HSE (Health, Safety, Environment) scores.

| Solvent | Class | Density (g/mL) | Boiling Point (°C) | Water Sol.[1] (g/L) | HSE Score* | Verdict |

| Dichloromethane (DCM) | Chlorinated | 1.33 | 40 | 13.2 | Red (Hazardous) | Avoid. Toxic; bottom layer cuts are operationally tedious on scale. |

| Ethyl Acetate (EtOAc) | Ester | 0.90 | 77 | 83 | Green (Recommended) | Primary Choice. Excellent solubility; forms top layer; low toxicity. |

| 2-MeTHF | Ether | 0.85 | 80 | 140 (decreases w/ temp) | Green (Premium) | Best Performance. Cleaner phase cuts than EtOAc; higher stability than THF. |

| Toluene | Aromatic | 0.87 | 110 | 0.52 | Yellow (Problematic) | Backup. Good for scale-up but high BP makes removal energy-intensive. |

| CPME | Ether | 0.86 | 106 | 1.1 | Green (Recommended) | Alternative. Low peroxide formation; excellent for avoiding emulsions. |

*HSE Scores based on ACS GCI and GSK Solvent Selection Guides.

Decision Logic: Selecting the Right Solvent

The following decision tree illustrates the logic for choosing the optimal solvent based on your specific process constraints (e.g., emulsion formation, cost, downstream chemistry).

Figure 1: Decision matrix for solvent selection prioritizing green chemistry and operational efficiency.

Detailed Experimental Protocol

Protocol A: Standard Extraction using Ethyl Acetate

Applicability: General isolation from esterification or alkylation reactions.

Reagents & Equipment

-

Crude Reaction Mixture containing this compound.

-

Solvent: Ethyl Acetate (ACS Grade).

-

Wash Solutions: Saturated NH₄Cl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (Brine).

-

Drying Agent: Anhydrous Na₂SO₄ (Sodium Sulfate).

Step-by-Step Methodology

-

Quenching (Critical for Yield):

-

If the reaction used acid catalysis: Quench by slowly pouring the mixture into ice-cold water or saturated NaHCO₃ .

-

Why: Neutralization prevents acid-catalyzed hydrolysis of the ethyl ester during workup.

-

Validation: Check pH of the aqueous phase. Target pH 6–8.

-

-

Solvent Addition:

-

Add Ethyl Acetate (Volume ratio: 1:1 relative to aqueous quench volume).

-

Agitate vigorously for 2–3 minutes.

-

Note: this compound will partition into the top organic layer.

-

-

Phase Separation:

-

Allow layers to settle.

-

Observation: The top layer is the product-rich organic phase. The bottom layer is the aqueous waste.

-

Troubleshooting: If an emulsion forms, add small amounts of Brine (NaCl) to increase the ionic strength of the aqueous layer, forcing a cleaner separation.

-

-

Washing Sequence (Purification):

-

Wash 1 (Acid Removal): Wash organic layer with Saturated NaHCO₃ (removes unreacted acids/phenols).

-

Wash 2 (Drying Prep): Wash organic layer with Saturated Brine.

-

Why: Brine pulls bulk water out of the EtOAc, reducing the load on the solid drying agent.

-

-

Drying & Concentration:

-

Collect the organic phase. Add Anhydrous Na₂SO₄ (approx. 2g per 100mL). Swirl until free-flowing.

-

Filter off the solid.

-

Concentrate under reduced pressure (Rotovap) at 40°C .

-

Result: Clear, viscous oil (pale yellow to colorless).

-

Advanced Workflow: 2-MeTHF for Difficult Separations

Applicability: Use when the crude mixture contains surfactants, phase transfer catalysts, or amphiphilic impurities that cause emulsions with EtOAc.

Figure 2: Optimized workflow using 2-MeTHF for enhanced phase separation.

Why 2-MeTHF?

-

Lower Water Miscibility: Unlike THF, 2-MeTHF is immiscible with water, allowing for clean phase cuts.

-

Higher Boiling Point (80°C): Allows for higher temperature extractions if the product is viscous, improving mass transfer without boiling off the solvent.

-

Biogenic Origin: Often derived from corncobs/bagasse, aligning with sustainability goals.

Troubleshooting & Quality Control

| Issue | Root Cause | Corrective Action |

| Emulsion Formation | Amphiphilic impurities or similar densities. | Add Brine to aqueous layer. Filter the biphasic mixture through a Celite pad to break physical emulsions. Switch solvent to 2-MeTHF . |

| Product Loss to Aqueous | High polarity of impurities dragging ester. | Back-extraction: Re-extract the aqueous layer with a small volume of solvent (1/3rd original volume) and combine organic layers. |

| Hydrolysis (Acid Acid) | pH too high/low during workup. | Ensure quench pH is near neutral (6-8). Keep contact time with aqueous base (NaHCO₃) short and cold (<10°C). |

| Residual Solvent | High boiling point of Toluene/CPME. | Use high-vacuum drying for final isolation. |

References

-

ACS Green Chemistry Institute. (2023). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide. American Chemical Society.[2] [Link]

-

Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854-862. [Link]

-

Prat, D., et al. (2016). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 17(12), 1517–1525. [Link]

-

Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. [Link]

Sources

Troubleshooting & Optimization

Separating linear and branched phenoxyphenyl propanoate isomers

Welcome to the Separation Science Support Hub

Hello. I am Dr. Aris, your Senior Application Scientist. You are likely here because your standard C18 protocol is failing to resolve the critical pair of linear (

This is a classic "hydrophobic masquerade." Because linear and branched isomers often possess identical molecular weights and nearly identical LogP (hydrophobicity) values, standard alkyl-bonded phases (like C18) cannot distinguish them effectively.[1] To separate them, we must exploit shape selectivity and

Below are the troubleshooting modules designed to resolve your co-elution issues.

Module 1: HPLC Method Development & Troubleshooting

The Core Problem: On a C18 column, retention is driven by hydrophobic subtraction.[1] Both linear and branched phenoxyphenyl propanoates have similar hydrophobic footprints. The Solution: Switch to a stationary phase that engages the aromatic phenoxy ring. Phenyl-Hexyl or Pentafluorophenyl (PFP) phases are required here.[1][2] The branched isomer will experience steric hindrance, preventing it from "stacking" effectively with the phenyl ring on the stationary phase, causing it to elute earlier than the linear isomer.

Troubleshooting Guide: HPLC Co-elution

| Symptom | Root Cause | Corrective Action |

| Peaks Co-elute (Resolution < 1.5) | Lack of shape selectivity.[1] C18 interacts only with the alkyl chain. | Switch Column: Move to a Phenyl-Hexyl column.[1][3][4] The |

| Broad Tailing Peaks | Secondary silanol interactions with the ester or ether oxygen. | Mobile Phase Modifier: Add 0.1% Formic Acid or Ammonium Acetate.[1] Ensure the column is "end-capped."[1] |

| Retention Times Drift | Temperature fluctuations affecting | Thermostat Control: Lock column oven at 25°C . Note: Higher temps (e.g., 40°C) reduce |

| Inverted Elution Order | Change in organic modifier (Methanol vs. Acetonitrile). | Solvent Selection: Use Methanol .[1] Methanol allows |

Standard Operating Procedure (SOP): Phenyl-Hexyl Screening

-

Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150mm x 4.6mm, 3.5 µm.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Gradient:

-

0 min: 50% B

-

15 min: 90% B[1]

-

20 min: 90% B

-

-

Flow: 1.0 mL/min.

-

Temp: 25°C (Strictly controlled).

Module 2: Gas Chromatography (GC) Troubleshooting

The Core Problem: Linear and branched isomers often have boiling points within 1-2°C of each other.[1] Standard non-polar columns (5%-phenyl) rely purely on boiling point.[1] The Solution: Use a Polar or Ionic Liquid stationary phase.[6] These phases interact with the dipole of the ester linkage. The branched isomer usually has a lower boiling point and a more shielded dipole, leading to earlier elution.

Troubleshooting Guide: GC Separation

| Symptom | Root Cause | Corrective Action |

| Single Broad Peak | Stationary phase is too non-polar (e.g., DB-5, HP-5).[1] | Switch Column: Use a Cyanopropyl-phenyl (e.g., DB-1701) or Wax (PEG) column.[1] The polarity difference resolves the isomers based on dipole moments. |

| Peak Tailing | Adsorption of the ester on active sites in the liner. | Liner Maintenance: Replace with a deactivated, wool-packed split liner.[1] |

| Ghost Peaks | Transesterification in the injector port. | Method Adjustment: Lower inlet temperature to 220°C. Ensure sample solvent (e.g., MeOH) is not reacting with the analyte. Use Hexane or Ethyl Acetate as solvent.[1] |

Visualization: Method Selection Logic

Caption: Decision tree for selecting the correct chromatographic mode and stationary phase for phenoxyphenyl propanoate isomers.

Module 3: Sample Preparation & Extraction

Issue: Users often induce isomerization or degradation during the extraction of propanoate esters from biological matrices or reaction mixtures.

Q: My "linear" standard is showing a small "branched" peak before I even run the sample. Why? A: You are likely experiencing transesterification or hydrolysis .

-

Cause: Using methanol as a diluent for GC samples with trace acid/base catalysts present.[1]

-

Fix: Dissolve standards in Hexane or Isooctane for GC. For HPLC, ensure your water/organic mix is neutral (pH 7) unless using a buffered mobile phase.[1]

Q: Can I use Solid Phase Extraction (SPE)? A: Yes, but standard C18 SPE cartridges will not separate the isomers during the load/wash phase.

-

Protocol: Use an Aminopropyl (NH2) SPE cartridge.[1]

-

Mechanism:[5][7] The amino phase can interact via hydrogen bonding with the ester carbonyl.

-

Elution: Elute with 90:10 Hexane:Ethyl Acetate.[1] The branched isomer often elutes slightly faster due to steric shielding of the carbonyl.

Frequently Asked Questions (FAQs)

Q1: Why does Acetonitrile kill my separation on the Phenyl-Hexyl column?

A: Acetonitrile has its own

Q2: I see the linear isomer, but the branched isomer is missing in GC-MS. A: The branched isomer (e.g., isopropyl) often has a lower boiling point and may be lost in the solvent delay if your cut-off time is too long.[1]

-

Action: Start data acquisition 1 minute earlier.

-

Action: Check for thermal degradation; branched esters are often less thermally stable than linear

-esters.[1] Lower the injector temp to 200°C.

Q3: Can I use a C30 column instead of Phenyl-Hexyl? A: Yes. C30 columns offer high shape selectivity (ordering of alkyl chains). However, for phenoxyphenyl compounds, the Phenyl-Hexyl column is generally superior because it leverages both shape and aromatic stacking [3].[1]

References

-

Waters Corporation. (2023).[1] Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from

-

Welch Materials. (2024).[1][2] A Guide to Selective Columns for Isomer Separation. Retrieved from

-

MDPI. (2021). The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. Retrieved from [1]

-

Chromatography Online. (2010).[1] HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Retrieved from

Sources

- 1. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]

- 2. welch-us.com [welch-us.com]

- 3. separationmethods.com [separationmethods.com]

- 4. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. mdpi.com [mdpi.com]

- 7. elementlabsolutions.com [elementlabsolutions.com]

Optimizing yield of Ethyl 3-(3-phenoxyphenyl)propanoate hydrogenation

Technical Support Center: Ticket #8492 Subject: Optimization & Troubleshooting: Hydrogenation of Ethyl 3-(3-phenoxyphenyl)acrylate to Ethyl 3-(3-phenoxyphenyl)propanoate Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting the chemoselective hydrogenation of Ethyl 3-(3-phenoxyphenyl)acrylate (the "Precursor") to This compound (the "Target").

The Core Challenge: This reaction requires satisfying a delicate balance. You must reduce the exocyclic C=C double bond (conjugated alkene) while strictly preserving two sensitive moieties:

-

The Diphenyl Ether Linkage: Susceptible to hydrogenolysis (cleavage) to form phenol and ethyl hydrocinnamate, especially at higher temperatures or acidic conditions.

-

The Aromatic Rings: Susceptible to saturation (over-reduction) to cyclohexyl derivatives under high pressure.

This guide provides the optimized "Golden Path" protocol and a deep-dive troubleshooting matrix for deviations.

Part 1: The "Golden Path" Protocol

Standardized workflow for >98% Yield and >99% Selectivity.

Reaction System Setup

-

Catalyst: 5% Pd/C (Palladium on Carbon) , unreduced, 50% water wet.

-

Why: Palladium is superior to Nickel (Raney Ni) for this transformation. Nickel has a higher affinity for C-O bond cleavage (ether hydrogenolysis). The "water wet" paste minimizes ignition risk and moderates initial activity to prevent exotherms.

-

-

Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH) .

-

Constraint: If using Ethanol, ensure your substrate is the ethyl ester. If you use Methanol with an ethyl ester, you risk transesterification (forming the Methyl ester impurity). EtOAc is chemically inert and simplifies workup.

-

-

Hydrogen Pressure: 1–3 bar (15–45 psi) .

-

Warning: Do not exceed 5 bar. High pressure promotes ring saturation.

-

-

Temperature: 25°C – 40°C .

-

Critical limit: >60°C significantly increases the rate of ether cleavage.

-

Optimized Procedure (10g Scale)

-

Charge: Load 10.0 g of Precursor and 100 mL of EtOAc into the autoclave/hydrogenator.

-

Catalyst Addition: Add 0.5 g (5 wt% loading) of 5% Pd/C (wet). Note: Add under inert gas blanket (N2/Ar) to prevent ignition.

-

Purge: Cycle N2 (3x) then H2 (3x) to remove oxygen.

-

Reaction: Stir vigorously (800+ RPM) at 25°C under 2 bar H2.

-

Kinetic Check: The reaction is typically mass-transfer limited. High stirring speed is crucial.

-

-

Monitoring: Check HPLC/GC at 2 hours. Look for the disappearance of the acrylate peak.

-

Workup: Filter catalyst over Celite. Concentrate filtrate.

Part 2: Troubleshooting & FAQs

Direct solutions to specific failure modes.

Q1: I detect Phenol and Ethyl 3-phenylpropanoate in my product. What happened?

Diagnosis: Hydrogenolysis (Ether Cleavage). You have cleaved the central ether bond. This is the most common "fatal" impurity. Root Causes & Fixes:

-

Temperature too high: If

, the activation energy for C-O cleavage is reached. Action: Cool to 20–25°C. -

Acid Trace: Acidic supports or impurities promote "reductive hydrolysis" of aryl ethers [1]. Action: Ensure the feed is neutral. If using an unbuffered Pd/C, consider adding a trace of Sodium Acetate to buffer the system.

-

Wrong Catalyst: Did you use Pd(OH)2 (Pearlman’s catalyst) or Raney Ni? These are too aggressive. Action: Switch to standard 5% Pd/C.

Q2: The reaction stalls at 80% conversion. Adding more time doesn't help.

Diagnosis: Catalyst Poisoning or Pore Blocking. Root Causes & Fixes:

-

Sulphur/Amine Poisons: Is your precursor derived from a step involving thionyl chloride or sulfur reagents? Even ppm levels of S will kill Pd. Action: Recrystallize the starting material or use a "poison-tolerant" Pd/C variant.

-

Agglomeration: If using dry Pd/C, it may have clumped. Action: Use water-wet catalyst and ensure high-shear stirring before introducing hydrogen.

Q3: I see "M+6" or "M+12" peaks in the Mass Spec.

Diagnosis: Ring Saturation (Over-reduction). You have hydrogenated the phenyl rings to cyclohexyl rings. Root Causes & Fixes:

-

Pressure too high: Ring hydrogenation is pressure-dependent. Action: Reduce H2 pressure to 1 bar (balloon pressure is often sufficient).

-

Reaction time too long: Once the alkene is gone, the catalyst will start working on the rings. Action: Stop the reaction immediately upon alkene consumption.

Part 3: Data Visualization & Logic Maps

Visual 1: Reaction Pathway & Impurity Logic

This diagram illustrates the desired pathway versus the two critical failure modes.

Visual 2: Troubleshooting Decision Tree

Follow this logic to resolve low yield issues.

Part 4: Comparative Data Tables

Table 1: Solvent Selection Guide

Choice of solvent impacts both rate and impurity profile.

| Solvent | Reaction Rate | Selectivity Risk | Recommendation |

| Ethyl Acetate | Moderate | Low | Preferred. Inert, safe, easy workup. |

| Ethanol | Fast | Medium | Good, but risk of transesterification if substrate is not Ethyl ester. |

| Methanol | Very Fast | High | Avoid for Ethyl esters (transesterification risk). |

| THF | Moderate | Medium | Use only if solubility is an issue. Harder to recover. |

| Toluene | Slow | Low | Avoid. Poor H2 solubility slows reaction, requiring higher P (riskier). |

Table 2: Catalyst Performance Matrix

| Catalyst | Activity (C=C) | Ether Cleavage Risk | Ring Saturation Risk | Verdict |

| 5% Pd/C | High | Low | Low | Standard. Best balance. |

| 10% Pd/C | Very High | Moderate | Medium | Use only if 5% fails to convert. |

| Raney Ni | Moderate | High | High | Avoid. Promotes C-O cleavage. |

| Pt/C | Low | Low | High | Avoid. Pt prefers ring hydrogenation. |

References

-

Wang, M., et al. (2017).[1] "Palladium-Catalyzed Hydrolytic Cleavage of Aromatic C-O Bonds." Pacific Northwest National Laboratory (PNNL). (Note: Highlights the mechanism of reductive hydrolysis of diphenyl ethers on Pd surfaces).

-

Behera, S. (2024).[2] "Hydrogenation of derivatives of cinnamic acid." ResearchGate.[3] (Review of chemoselective hydrogenation of cinnamates).

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on Pd/C selectivity vs. pressure).

- Hartwig, J. F., & Sergeev, A. G. (2011). "Selective Cleavage of C-O Bonds in Aromatic Ethers." Science. (Context for the stability of the diphenyl ether bond).

Sources

Purification of Ethyl 3-(3-phenoxyphenyl)propanoate by column chromatography

Technical Support Center: Purification of Ethyl 3-(3-phenoxyphenyl)propanoate

Executive Summary

You are attempting to purify This compound (CAS: 52888-69-4). This molecule features a lipophilic diaryl ether backbone coupled with an ethyl ester tail. Its structural properties—moderate polarity, high UV activity, and potential for hydrolysis—dictate specific chromatographic parameters.

This guide replaces standard operating procedures with a dynamic, problem-solving framework designed for researchers requiring high-purity isolation (>98%) for drug development or intermediate synthesis.

Module 1: Method Development & TLC Strategy

Q: I am seeing multiple spots on TLC. Which solvent system should I strictly use for this ester?

A: Do not rely on a single "magic" ratio. Because your compound contains both a non-polar aromatic ether and a moderately polar ester group, a binary system of Hexanes (Hex) and Ethyl Acetate (EtOAc) is the industry standard.

-

Initial Screen: Run a TLC in 90:10 Hex:EtOAc .

-

Target Rf: 0.25 – 0.35.

-

Why? If the Rf is >0.5, your compound will elute too quickly on the column, leading to poor separation from non-polar impurities (e.g., diphenyl ether byproducts).

-

-

Alternative System: If you observe "tailing" or poor separation from the aldehyde precursor, switch to Toluene:Acetone (95:5) . The pi-pi interactions between toluene and the phenoxy rings can often resolve isomers that Hex:EtOAc cannot [1].

Q: My product spot is streaking. Is the compound degrading?

A: Streaking usually indicates one of two issues:

-

Overloading: You applied too much sample to the TLC plate. Dilute your sample to ~10-20 mg/mL.

-

Acidic Hydrolysis: Silica gel is slightly acidic (pH ~6.5). If your ester is sensitive, it may be partially hydrolyzing to the free acid (3-(3-phenoxyphenyl)propanoic acid) on the plate.

-

Fix: Add 1% Triethylamine (TEA) to your TLC solvent and the column mobile phase to neutralize the silica [2].

-

Table 1: Solvent Strength & Rf Prediction

| Solvent System (v/v) | Predicted Rf (Product) | Application |

| 100% Hexane | 0.00 - 0.05 | Flushes very non-polar impurities (e.g., starting aryl halides). |

| 95:5 Hex:EtOAc | 0.15 - 0.20 | Ideal for high-resolution separation of closely eluting impurities. |

| 90:10 Hex:EtOAc | 0.30 - 0.35 | Target elution condition. |

| 80:20 Hex:EtOAc | 0.60+ | Too strong; use only for column flushing. |

Module 2: Column Packing & Loading

Q: The crude is a viscous yellow oil. Should I load it neat or use a solvent?

A: Never load a viscous oil neat for high-purity separations. It causes "band broadening," where the sample slowly bleeds into the column rather than starting as a tight band.

-

Recommended: Dry Loading (Solid Load)

-

Dissolve the crude oil in a minimal amount of Dichloromethane (DCM).

-

Add silica gel (ratio 1:2 crude:silica by weight).

-

Evaporate the solvent on a rotovap until you have a free-flowing powder.[1]

-

Pour this powder on top of your pre-packed column.

-

-

Alternative: Liquid Loading

-

If you must liquid load, dissolve in the mobile phase (e.g., 90:10 Hex:EtOAc). If it is insoluble, use a minimal amount of Toluene. Avoid DCM for liquid loading if possible, as its high density can disrupt the silica bed.

-

Module 3: Elution & Fractionation

Q: Should I run an isocratic or gradient column?

A: For this specific ester, a Step Gradient is most efficient.

-

Equilibration: Flush column with 100% Hexane (2 Column Volumes - CV).

-

Loading: Load sample.

-

Elution Phase 1 (0-5% EtOAc): Elutes non-polar impurities (unreacted diphenyl ethers).

-

Elution Phase 2 (10% EtOAc): Product Elution Window. Collect small fractions here.

-

Elution Phase 3 (20-30% EtOAc): Flushes polar byproducts (free acids, alcohols).

Q: How do I calculate the fraction size?

A: A common error is collecting fractions that are too large, remixing separated bands.

-

Rule of Thumb: Fraction size should be 1/4 to 1/3 of the column void volume .

-

Example: For a 40g silica column (void vol ~50mL), collect 12-15 mL fractions .

Module 4: Visualization & Troubleshooting

Q: I can't see the spots clearly under UV. What stain should I use?

A: this compound has two aromatic rings, so it should be strongly UV active at 254 nm . If weak:

-

Check Lamp: Your UV lamp may be fading.

-

Chemical Stain: Use Cerium Ammonium Molybdate (CAM) or p-Anisaldehyde .

-

Reaction: The ester will stain dark blue/purple upon heating. This is more sensitive than Iodine for oxygenated compounds.

-

Q: I recovered my product, but the NMR shows a "ghost" set of peaks. What happened?

A: This is likely Rotameric Isomerism or Co-elution .

-

Diagnosis: If the peaks are identical but shifted slightly, it might be a conformer (rare for this flexible chain). More likely, it is the Ethyl 3-(3-hydroxyphenyl)propanoate intermediate if the ether synthesis was the final step.

-

Solution: These compounds have very similar Rf values. You must re-purify using the Toluene:Acetone system mentioned in Module 1, or perform a chemical wash (dilute NaOH) if the impurity is phenolic (acidic).

Workflow Visualization

The following diagram outlines the decision logic for the purification process.

Figure 1: Step-by-step purification workflow for this compound.

Troubleshooting Logic Tree

Use this tree when standard elution fails.

Figure 2: Rapid troubleshooting logic for common chromatographic failures.

References

-

Still, W. C., Kahn, M., & Mitra, A. (1978).[5] Rapid chromatographic techniques for preparative separations with moderate resolution.[5] The Journal of Organic Chemistry, 43(14), 2923–2925.[5]

-

Reich, H. J. (2017). Common Solvents and Chromatographic Solvents. University of Wisconsin-Madison.[3]

-

MIT Department of Chemistry. (2023). Flash Column Chromatography Guide. MIT OpenCourseWare.

Sources

Safety Operating Guide

A Researcher's Guide to Safety and Handling of Ethyl 3-(3-phenoxyphenyl)propanoate

The Imperative of a Substance-Specific Risk Assessment

The foundational step before handling any new chemical is a thorough and documented risk assessment.[1][2][3] Since a comprehensive Safety Data Sheet (SDS) for Ethyl 3-(3-phenoxyphenyl)propanoate is not available, we cannot rely on pre-defined safety protocols. A risk assessment involves identifying potential hazards, evaluating the risks associated with planned procedures, and implementing control measures to minimize those risks.[3][4]

Key considerations for your risk assessment:

-

Chemical Structure Analogs: While not a substitute for specific data, analyzing the hazards of structurally similar compounds (e.g., other organic esters) can provide initial insights into potential risks. However, the addition of a phenoxy group may alter toxicological properties.

-

Route of Exposure: Consider the potential for inhalation of vapors (especially if heated), skin absorption, eye contact, and ingestion.[2]

-

Process & Quantity: The scale of your work—from milligrams for analytical standards to multi-gram quantities for synthesis—will directly influence the required level of containment and personal protective equipment (PPE).

-

Experimental Conditions: High temperatures, pressures, or the use of other hazardous reagents in the same process will introduce additional risks that must be managed.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment is the final line of defense.[5] Before relying on PPE, consider higher-level controls to minimize exposure:

-

Elimination/Substitution: Can a less hazardous chemical be used?

-

Engineering Controls: These are physical changes to the workspace to isolate the hazard. For this compound, this means always working in a certified chemical fume hood.[6]

-

Administrative Controls: These are procedural changes, such as developing standard operating procedures (SOPs), providing thorough training, and restricting access to the work area.[1][7]

-

Personal Protective Equipment (PPE): This is the equipment worn to protect you from residual hazards.

Personal Protective Equipment (PPE) Protocol

The following PPE is recommended as a baseline for handling this compound. Requirements should be scaled up based on the quantity, procedure, and your site-specific risk assessment.

Core PPE Requirements (Minimum for any handling)

-

Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[8][9] Given the unknown irritation potential, chemical splash goggles are strongly recommended.[8][10] A face shield should be worn over goggles when there is a significant risk of splashes, such as during large-volume transfers or when reacting the material under pressure.[10][11]

-

Skin and Body Protection: A flame-resistant laboratory coat, fully buttoned, is required to protect against splashes and spills.[6][10] Long pants and closed-toe shoes are mandatory laboratory attire.[6][8]

-

Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common choice for incidental contact with a wide range of organic chemicals.[6][9][10] If prolonged contact is anticipated or if the substance is dissolved in aggressive solvents, consult a glove compatibility chart to select a more robust glove material, such as butyl rubber or Viton™.[12] Always inspect gloves for damage before use and remove them before leaving the laboratory area.[13]

Task-Specific PPE Recommendations

The level of PPE must be adapted to the specific task being performed.

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Low-Volume (<1g) Handling (e.g., weighing, preparing analytical standards) | Chemical Splash Goggles | Single pair of nitrile gloves | Laboratory Coat | Not typically required if performed in a certified fume hood. |

| Solution Preparation & Transfers (1-50g) | Chemical Splash Goggles & Face Shield | Double-gloving (e.g., two pairs of nitrile, or nitrile inner/neoprene outer) | Laboratory Coat & Chemical-Resistant Apron | Not typically required if performed in a certified fume hood. |

| Chemical Synthesis / Reactions | Chemical Splash Goggles & Face Shield | Double-gloving with appropriate chemical-resistant gloves | Laboratory Coat & Chemical-Resistant Apron | Assess need based on volatility and potential for aerosol generation. Consider a half-mask respirator with organic vapor cartridges.[10] |

| Large-Volume (>50g) Transfers | Chemical Splash Goggles & Face Shield | Heavy-duty chemical-resistant gloves (e.g., Butyl Rubber) over nitrile gloves | Chemical-resistant suit or coveralls | Half-mask respirator with organic vapor cartridges may be required.[14] |

| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges. |

Operational and Disposal Plans

Experimental Workflow and PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling a new chemical like this compound.

Caption: PPE selection workflow for new or uncharacterized chemicals.

Handling and Storage

-

Handling: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood.[6] Ensure that an eyewash station and safety shower are immediately accessible.

-

Storage: Store in a tightly sealed, properly labeled container.[15] Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[16]

Spill Response and Disposal

-

Spill Response: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[17] Collect the absorbed material into a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

-

Disposal: Dispose of this compound and any contaminated materials as hazardous organic waste in accordance with local, state, and federal regulations.[17][18] Do not dispose of down the drain.[6] Collect in a designated "Organic Liquid" waste container.[6]

Conclusion

The responsible handling of new chemical entities like this compound is a hallmark of a strong safety culture. By prioritizing a thorough risk assessment and adhering to the multi-layered controls outlined in this guide, researchers can confidently and safely explore the frontiers of science. Always consult with your institution's environmental health and safety professionals when developing procedures for unknown substances.

References

-

Recommendations for Chemical Protective Clothing . (n.d.). NIOSH | CDC. Retrieved from [Link]

-

Personal Protective Equipment Requirements for Laboratories . (n.d.). Environmental Health and Safety, University of Washington. Retrieved from [Link]

-

Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . (2009, July 30). Lab Manager. Retrieved from [Link]

-

A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . (2025, July 17). PMC. Retrieved from [Link]

-

What steps should be taken when a new chemical is introduced to the workplace? . (2024, December 24). A-Gas. Retrieved from [Link]

-

Personal Protective Equipment (PPE) Toolkit . (n.d.). OneLab REACH | CDC. Retrieved from [Link]

-

Selecting and Using PPE: Best Practices for Chemical Safety . (2025, September 8). Chemscape. Retrieved from [Link]

-

NIOSH Recommendations for Chemical Protective Clothing A-Z . (n.d.). NIOSH | CDC. Retrieved from [Link]

-

Laboratories - Standards . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

-

Quick Guide to Risk Assessment for Hazardous Chemicals . (n.d.). Worcester Polytechnic Institute. Retrieved from [Link]

-

How To Choose Chemical Personal Protective Equipment . (2023, January 25). Industrial Hygiene in the Workplace. Retrieved from [Link]

-

Personal Protective Equipment For Hazardous Materials Incidents: A Selection Guide . (1984). NIOSH | CDC. Retrieved from [Link]

-

Ester Disposal . (n.d.). Chemtalk - #1 Science Forum For Lab Technicians. Retrieved from [Link]

-

Chemical Risk Assessment and Regulatory Decision Making . (n.d.). American Chemical Society. Retrieved from [Link]

-

A Practical Guide to Chemical Risk Assessment . (n.d.). Occupational Hygiene. Retrieved from [Link]

-

A guide for evaluating the performance of chemical protective clothing (cpc) . (n.d.). Covestro Solution Center. Retrieved from [Link]

-

Safe Laboratory Practices: Handling and Disposing of Organic Substances . (2025, March 4). Chemistry LibreTexts. Retrieved from [Link]

-

Essential PPE for Protection Against Liquid Chemicals . (2025, April 9). SafetyCulture. Retrieved from [Link]

-

HAZCHEM Compliance: The 7 Essential Steps in the Risk Assessment Process . (2025, August 27). Storemasta. Retrieved from [Link]

-

OSHA & EPA Chemical Protective Clothing Guidelines . (2019, April 3). International Enviroguard. Retrieved from [Link]

-

Safety and Handling of Organic Compounds in the Lab . (n.d.). Solubility of Things. Retrieved from [Link]

-

Cryogenic Liquid PPE . (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

-

Recommended PPE to handle chemicals . (n.d.). BESA. Retrieved from [Link]

-

Safe Storage and Disposal of Chemicals in A Lab . (n.d.). Tion. Retrieved from [Link]

-

PPE Selection Guide – Cryogens . (2025, December 4). University of California, Berkeley - Environment, Health, and Safety. Retrieved from [Link]

-

Safe Handling and Storage of Chemicals . (n.d.). Boston University Environmental Health & Safety. Retrieved from [Link]

Sources

- 1. sbnsoftware.com [sbnsoftware.com]

- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

- 3. occhygiene.com.au [occhygiene.com.au]

- 4. blog.storemasta.com.au [blog.storemasta.com.au]

- 5. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hscprep.com.au [hscprep.com.au]

- 7. reach.cdc.gov [reach.cdc.gov]

- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]

- 11. marketplace.safetyculture.com [marketplace.safetyculture.com]

- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 14. int-enviroguard.com [int-enviroguard.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 17. chemtalk.com.au [chemtalk.com.au]

- 18. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.